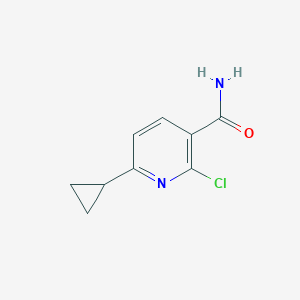
2-Chloro-6-cyclopropyl-pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Chloro-6-cyclopropyl-pyridine-3-carboxamide is a useful research compound. Its molecular formula is C9H9ClN2O and its molecular weight is 196.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Methods and Derivatives : One study focused on the improvement of the synthesis process of a related compound, 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide. The research optimized the reaction conditions to achieve high yield and purity of the target product (Yang-Heon Song, 2007). Additionally, a research explored the synthesis of Schiff's bases and 2-azetidinones derivatives of pyridine carboxamides, highlighting their potential antidepressant and nootropic activities (Asha B. Thomas, R. Nanda, L. Kothapalli, S. C. Hamane, 2016).
Cardiotonic Potential : Another study synthesized 4-morpholino-5-(4-pyridinyl)pyridine derivatives, including 2-morpholino-pyridine-3-carboxamide, evaluating their positive inotropic properties. The 3-cyano derivative showed notable activity, comparable to milrinone, partially due to the inhibition of phosphodiesterase III (V. Hagen, A. Hagen, E. Krause, E. Klauschenz, 1992).
Antimicrobial Activity : The synthesis of Schiff's bases derived from pyridine-2,6-carboxamide and their evaluation as potential antimicrobial agents were reported in a study. Some of these compounds showed significant activity against bacterial and fungal strains (M. Al-Omar, A. Amr, 2010).
DNA Binding and Structural Studies : Research into designed peptides, including pyridine-2-carboxamide-netropsin, revealed their specific binding to DNA sequences, providing insights into DNA-protein interactions and potential therapeutic applications (W. Wade, M. Mrksich, P. Dervan, 1992).
Nucleoside Analogs and Anti-Inflammatory Properties : A study on the pyrimidine nucleoside, 1-β-D-ribofuranosyl pyridine-2-one-5-carboxamide, highlighted its use as an anti-inflammatory agent. The compound's structure and conformation were analyzed, contributing to a better understanding of its pharmacological properties (M. Rajeswaran, T. Srikrishnan, 2008).
Properties
IUPAC Name |
2-chloro-6-cyclopropylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O/c10-8-6(9(11)13)3-4-7(12-8)5-1-2-5/h3-5H,1-2H2,(H2,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXEXHMUJLORCET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=C(C=C2)C(=O)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
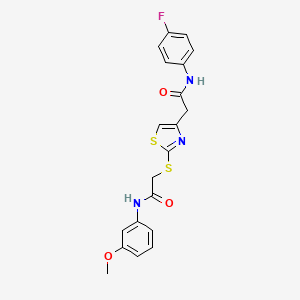
![N-(2-fluorophenyl)-2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2416623.png)
![4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-(3-methylpyridin-2-yl)thiazol-2-amine hydrochloride](/img/structure/B2416625.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(benzo[d]thiazol-2-yl)-4-fluorobenzamide hydrochloride](/img/structure/B2416626.png)
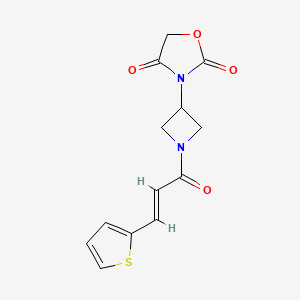
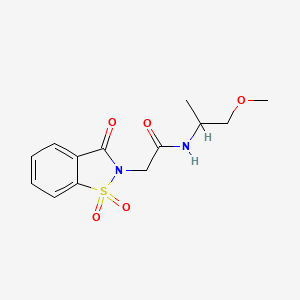
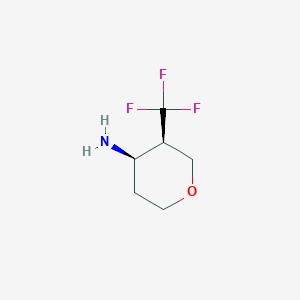
![2-((7-chloro-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2416632.png)
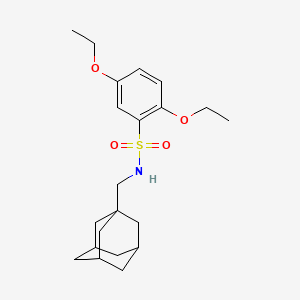
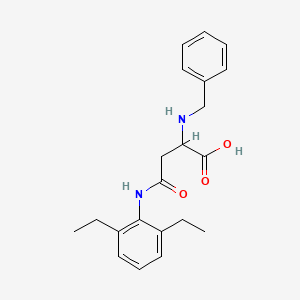
![4-(methoxymethyl)-1-{1-[1-(thiophen-2-yl)cyclopentanecarbonyl]pyrrolidin-3-yl}-1H-1,2,3-triazole](/img/structure/B2416637.png)
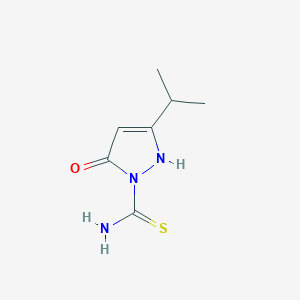
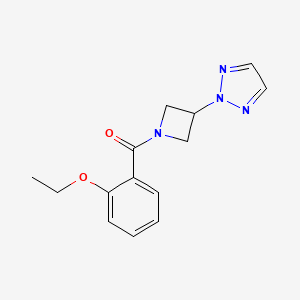
![N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2416645.png)
